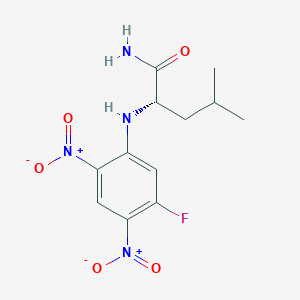

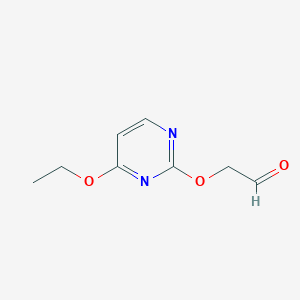

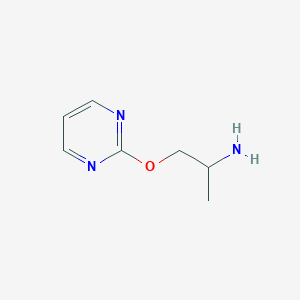

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives typically involves multi-step reactions, including Diels-Alder cycloadditions, Mannich reactions, and catalytic hydrogenations. For example, the synthesis of related indole derivatives has been demonstrated through the Diels-Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection steps, yielding substituted indoles. These are further derivatized via Mannich reactions to produce gramine derivatives (Lovel Kukuljan et al., 2016). Enzyme-mediated hydrolysis and transesterification reactions have also been employed for the stereoselective synthesis of optically active derivatives, showcasing the versatility of synthetic approaches (Z. Caliskan & Mediha Süleymanoğlu Ersez, 2015).

Molecular Structure Analysis

Molecular structure analyses of these compounds typically involve various spectroscopic techniques, including IR, NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis. For instance, detailed structural evaluation of certain indole derivatives highlighted the importance of N-H···O and N-H···N hydrogen bonds, along with weak C-H···O, C-H···π, and π···π interactions in stabilizing the crystal structures (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives can be quite diverse. For example, the ability to undergo Mannich reactions, as previously mentioned, demonstrates the compound's reactivity towards nucleophilic addition. Furthermore, the introduction of various functional groups through these reactions can significantly alter the chemical properties of the derivatives, enabling the fine-tuning of their biological activity and physical properties (Lovel Kukuljan et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are closely tied to their molecular structure and the nature of substituents introduced during synthesis. The melting point determination and elemental analysis provide essential insights into the purity and stability of the synthesized compounds (Lovel Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives, depend significantly on the specific substituents and the overall molecular conformation. Studies involving the synthesis and characterization of these compounds contribute valuable information regarding their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Lovel Kukuljan et al., 2016).

科学的研究の応用

Indole Synthesis and Classification

Indole synthesis has been a significant area of research due to the wide range of biological activities associated with indole alkaloids. A comprehensive review highlighted various methodologies for indole synthesis, classifying them into nine strategic approaches based on the bond formation in the indole ring. This classification aids in understanding the historical and current state of indole synthesis, promoting efficient strategy selection for new indole constructions, including those involving 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives (Taber & Tirunahari, 2011).

Oxazines and Benzoxazines Synthesis

Research on 1,2-oxazines and 1,2-benzoxazines, closely related to the chemical structure of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, has shown that these compounds can be synthesized through dehydration processes. These compounds serve as crucial intermediates in various synthetic routes, highlighting their importance in organic synthesis and potential applications in creating novel compounds with significant biological activities (Sainsbury, 1991).

Green Chemistry in Organic Synthesis

The use of dimethyl urea in combination with L-(+)-tartaric acid demonstrates a green approach in organic synthesis, showcasing the role of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives in promoting environmentally friendly synthesis processes. This approach highlights the compound's versatility and potential in facilitating crucial organic transformations (Ali, Chinnam, & Aswar, 2021).

Potential in Anticancer Research

Indole alkaloids, including synthetic dimers and hybrids, have shown promising antiproliferative effects on various cancers both in vitro and in vivo. Research focusing on the structural diversity and therapeutic properties of indole derivatives underscores the potential of compounds like 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one in the development of novel anticancer agents (Song et al., 2020).

Umpolung Strategy for Indole Functionalization

The concept of umpolung, or polarity inversion, applied to the indole nucleus, offers innovative pathways for the functionalization of indoles at challenging positions. This strategy, applied to compounds like 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, opens up new avenues for synthesizing indole derivatives with significant pharmaceutical relevance (Deka, Deb, & Baruah, 2020).

特性

IUPAC Name |

1,2-dimethyl-5,6-dihydro-4H-indol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFRFVBTEQJFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C(=O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)